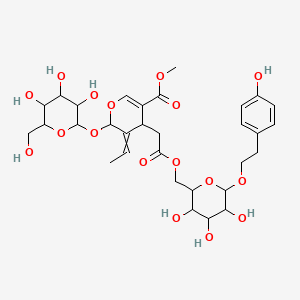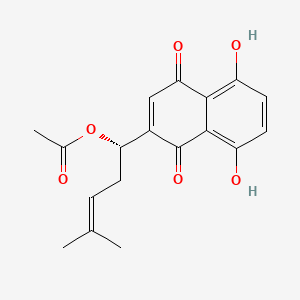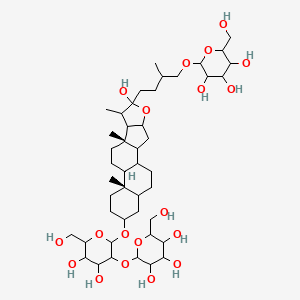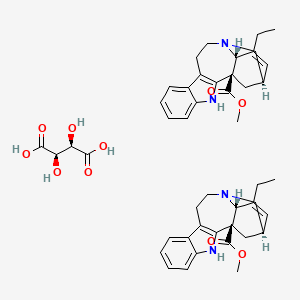![molecular formula C10H11N4Na2O8P B10789871 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B10789871.png)
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5’-Inosinate, also known as disodium inosinate, is a nucleotide compound commonly used as a flavor enhancer in various food products. It is the disodium salt of inosinic acid and is often found in combination with monosodium glutamate to provide the umami taste. This compound is naturally present in meat and fish and can also be produced through fermentation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 5’-Inosinate can be synthesized through the fermentation of sugars using bacterial strains. The fermentation process involves the conversion of a carbon source, such as sugar, into inosine. This inosine is then chemically converted into inosinic acid using phosphoryl chloride, followed by neutralization to obtain disodium inosinate .
Industrial Production Methods
Industrial production of disodium 5’-inosinate typically involves microbial fermentation. The fermentation broth containing inosinic acid is subjected to crystallization processes to purify and isolate disodium inosinate. This method is preferred over ion exchange resin methods due to its efficiency in reducing wastewater and producing high-purity disodium inosinate .
Chemical Reactions Analysis
Types of Reactions
Disodium 5’-Inosinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert disodium inosinate into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the inosinate molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions include various derivatives of inosinic acid and its salts, which can have different functional properties and applications.
Scientific Research Applications
Disodium 5’-Inosinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleotide derivatives.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: It is investigated for its potential therapeutic effects, including its role in enhancing immune responses and its neuroprotective properties.
Industry: It is widely used in the food industry as a flavor enhancer to improve the taste of various processed foods
Mechanism of Action
The mechanism of action of disodium 5’-inosinate involves its interaction with taste receptors to enhance the umami flavor. It works synergistically with monosodium glutamate to activate specific taste receptors on the tongue, leading to the perception of a savory taste. Additionally, disodium inosinate may have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities .
Comparison with Similar Compounds
Similar Compounds
Disodium 5’-Guanylate: Another nucleotide flavor enhancer often used in combination with disodium inosinate.
Monosodium Glutamate: A common flavor enhancer that works synergistically with disodium inosinate to provide umami taste.
Inosinic Acid: The parent compound of disodium inosinate, which can be converted into various salts including disodium inosinate.
Uniqueness
Disodium 5’-Inosinate is unique in its ability to enhance the umami flavor when used in combination with other flavor enhancers. Its production through fermentation processes also makes it a versatile and sustainable option for the food industry .
Properties
Molecular Formula |
C10H11N4Na2O8P |
|---|---|
Molecular Weight |
392.17 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
AANLCWYVVNBGEE-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(12S)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B10789798.png)
![(3S,6S,6aS,7R,7aR,8R,9S,10S,11aR,12R,13R)-11a-Acetoxy-1-ethyl-9-hydroxy-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl 4-methoxybenzoate](/img/structure/B10789800.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10789806.png)
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol](/img/structure/B10789813.png)
![[(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10789819.png)

![[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789829.png)

![methyl (5Z)-5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10789850.png)

![[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789857.png)
